Bis(pinacolato)diboron
Overview
Description
Bis(pinacolato)diboron, often abbreviated as B2(pin)2, is a reagent widely used in organic synthesis, particularly in the field of organoboron chemistry. It is known for its role in various cross-coupling reactions, where it serves as a boron source for the borylation of different substrates, including alkenes, alkynes, and aromatic compounds .
Synthesis Analysis
The synthesis of bis(pinacolato)diboron involves palladium-catalyzed cross-coupling reactions, where it is used to synthesize unsymmetrical 1,3-dienes through a borylation-coupling sequence . Additionally, it can be used in multicomponent processes to generate compounds with primary C–B bonds and stereogenic centers . The reagent also plays a role in the nickel-catalyzed cross-coupling of unactivated alkyl halides, acting as a reductant .
Molecular Structure Analysis
Bis(pinacolato)diboron consists of two boron atoms connected by a B-B bond, with each boron atom also bonded to two pinacolato ligands. This structure is pivotal for its reactivity and ability to form stable complexes with transition metals, which is essential for its role in catalytic cycles .
Chemical Reactions Analysis
The chemical reactivity of bis(pinacolato)diboron is showcased in its addition to α,β-unsaturated carbonyl compounds and terminal alkynes, facilitated by a borylcopper species . It also reacts with allyl chlorides in the presence of CuCl and potassium acetate . The cross-coupling with allylic acetates to form allylboronates is another example of its versatility . Moreover, it is used in the borylation of alkylbenzenes to selectively afford benzylboronates and in the diboration of methylenecyclopropanes to yield bis(boryl)-1-butenes . Lastly, it participates in the synthesis of β-boryl-α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis .
Physical and Chemical Properties Analysis
Bis(pinacolato)diboron is a solid at room temperature and is known for its stability and low reactivity under ambient conditions. This stability is crucial for its storage and handling in a laboratory setting. Its physical properties allow for its use in a wide range of reaction conditions, often requiring only mild temperatures to exhibit reactivity. The chemical properties, such as its ability to form stable complexes with transition metals and its reactivity towards various organic substrates, make it a valuable reagent in organic synthesis .
Scientific Research Applications
Activation in Catalysis
Bis(pinacolato)diboron shows remarkable catalytic properties, particularly in the activation of diborons for direct diboration processes. For instance, nanoporous gold has been found to activate bis(pinacolato)diboron, enabling direct diboration of alkynes in a heterogeneous process without additives (Chen et al., 2013).
Synthesis of α-Aminoboronic Esters
In the synthesis of α-aminoboronic esters, bis(pinanediolato)diboron has been used as a nucleophile, demonstrating significantly improved stability over the pinacol derivatives (Chen et al., 2014).
Role in Cross-Coupling Reactions
Bis(pinacolato)diboron is utilized in cross-coupling reactions, showing efficiency in Ni-catalyzed coupling of unactivated secondary and primary alkyl halides (Xu et al., 2013). It also facilitates the palladium(0)-catalyzed cross-coupling reaction of bis(pinacolato)diboron with allylic acetates (Ishiyama et al., 1996).
Borylation Processes
Bis(pinacolato)diboron is effective in borylation processes, such as copper nanoparticle-catalyzed borylation of alkyl bromides (Kim & Chung, 2014), and in the borylation of arenes with diolate-substituted diboron compounds (Liskey & Hartwig, 2013).
Polymerization and Material Science
Bis(pinacolato)diboron has been used to improve the quality of regioregular conjugated co-polymers, demonstrating the ability to directly polymerize symmetric, bisbromo, thiophene-based monomers (Brouwer et al., 2011).
Multicomponent Processes
It has been involved in catalytic enantioselective multicomponent processes, yielding compounds with a primary C–B bond and other functionally diverse groups (Meng et al., 2014).
Vinylic C-H Borylation
The compound is used in Ir(I)-catalyzed C-H borylation of cycloalkenecarboxylic derivatives, providing a variety of alkenylboronates with excellent yields (Sasaki et al., 2013).
Safety And Hazards
Future Directions
Bis(pinacolato)diboron is the most commonly used diborane reagent in organic synthesis due to its high stability in air and moisture . It is expected to continue to be a valuable reagent in the synthesis of a range of valuable natural products, pharmaceutical intermediates, and biologically active compounds .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24B2O4/c1-9(2)10(3,4)16-13(15-9)14-17-11(5,6)12(7,8)18-14/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKHHSGDUIRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369935 | |
Record name | Bis(pinacolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] | |
Record name | Bis(pinacolato)diborane | |
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URL | https://haz-map.com/Agents/20344 | |
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Product Name |
Bis(pinacolato)diborane | |
CAS RN |
73183-34-3 | |
Record name | Bis(pinacolato)diborane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73183-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(pinacolato)diborane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073183343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(pinacolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.245 | |
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Record name | BIS(PINACOLATO)DIBORANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I906W26P4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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